Gelomulide M

CAS No.:

Cat. No.: VC1950464

Molecular Formula: C24H30O7

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H30O7 |

|---|---|

| Molecular Weight | 430.5 g/mol |

| IUPAC Name | [(1R,3R,8R,10S,11R,12R,16R,18S)-12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,13-dien-18-yl] acetate |

| Standard InChI | InChI=1S/C24H30O7/c1-11-19-14(30-21(11)27)9-16-23(6)15(22(4,5)8-7-17(23)28-12(2)25)10-18(29-13(3)26)24(16)20(19)31-24/h7-8,14-18,20H,9-10H2,1-6H3/t14-,15-,16+,17-,18+,20-,23-,24-/m1/s1 |

| Standard InChI Key | ZHVJRNZAMURVAT-UGFIOAGRSA-N |

| Isomeric SMILES | CC1=C2[C@@H](C[C@H]3[C@]4([C@H](C[C@@H]([C@@]35[C@@H]2O5)OC(=O)C)C(C=C[C@H]4OC(=O)C)(C)C)C)OC1=O |

| Canonical SMILES | CC1=C2C(CC3C4(C(CC(C35C2O5)OC(=O)C)C(C=CC4OC(=O)C)(C)C)C)OC1=O |

Introduction

Chemical Structure and Properties

Molecular Formula and Basic Information

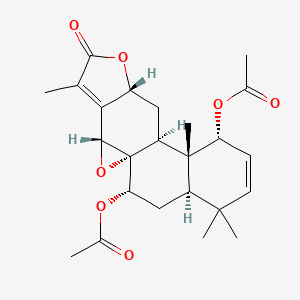

Gelomulide M (C₂₄H₃₀O₇) has a molecular weight of 430.5 g/mol . The compound is characterized by a complex pentacyclic structure with multiple functional groups that contribute to its biological activity. Table 1 summarizes the key chemical identifiers and properties of Gelomulide M.

Table 1: Chemical Identifiers and Properties of Gelomulide M

| Property | Value |

|---|---|

| IUPAC Name | [(1R,3R,8R,10S,11R,12R,16R,18S)-12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,13-dien-18-yl] acetate |

| Molecular Formula | C₂₄H₃₀O₇ |

| Molecular Weight | 430.5 g/mol |

| PubChem CID | 24775137 |

| InChIKey | ZHVJRNZAMURVAT-UGFIOAGRSA-N |

| ChEBI ID | CHEBI:65956 |

Structural Features

Gelomulide M is structurally defined as an ent-abieta-2(3),13(15)-diene-16,12-olide derivative with specific substitution patterns . Its key structural features include:

-

Beta-acetoxy groups at positions 1 and 7

-

A beta-epoxy group across positions 8 and 14

-

A gamma-lactone moiety

The compound contains seven oxygen atoms distributed across different functional groups including acetate esters, an epoxide, and a lactone ring, contributing to its complex three-dimensional structure and potential for multiple interaction points with biological targets.

Biological Activities

Anticancer Properties

The most significant biological activity reported for Gelomulide M is its cytotoxicity against multiple cancer cell lines. Research has demonstrated that this compound exhibits moderate anticancer effects against several types of human cancer cells, as summarized in Table 2 .

Table 2: Cytotoxic Activity of Gelomulide M Against Cancer Cell Lines

| Cancer Cell Line | Type of Cancer | Activity |

|---|---|---|

| A549 | Lung cancer | Moderate cytotoxicity |

| MDAMB-231 | Breast cancer | Moderate cytotoxicity |

| MCF7 | Breast cancer | Moderate cytotoxicity |

| HepG2 | Liver cancer | Moderate cytotoxicity |

These findings position Gelomulide M as a potential lead compound for anticancer drug development, particularly against these specific cancer types .

Research Findings and Mechanisms of Action

Similar abietane diterpenoids have been shown to induce apoptosis in cancer cells through various mechanisms, including:

-

Mitochondrial membrane potential disruption

-

Generation of reactive oxygen species (ROS)

-

Modulation of key cell signaling pathways involved in proliferation and survival

-

Interference with cell cycle progression

It is reasonable to hypothesize that Gelomulide M may exert its cytotoxic effects through one or more of these mechanisms, though specific studies confirming this are needed.

Comparison with Related Compounds

Gelomulide M belongs to a family of structurally related compounds isolated from Gelonium/Suregada species. Table 3 compares Gelomulide M with some of its structural analogs, highlighting key differences and similarities.

Table 3: Comparison of Gelomulide M with Related Compounds

| Compound | Molecular Formula | Key Structural Differences | Biological Activities |

|---|---|---|---|

| Gelomulide M | C₂₄H₃₀O₇ | Beta-acetoxy groups at positions 1 and 7; beta-epoxy group across positions 8 and 14 | Moderate cytotoxicity against lung, breast, and liver cancer cell lines |

| Gelomulide N | C₂₄H₃₂O₇ | Differs in saturation pattern and stereochemistry | Not extensively documented in provided sources |

| Gelomulide K | C₂₂H₂₈O₅ | Contains only one beta-acetoxy group at position 1 | Similar cytotoxic profile against cancer cell lines |

| Gelomulide F | Not specified in search results | Structurally related but distinct; subject of biotransformation studies | Part of the rare diterpene lactone class with potential cytotoxic properties |

These structural analogs collectively form a class of compounds with promising biological activities, particularly in the context of cancer research .

Future Research Directions

Based on the current state of knowledge regarding Gelomulide M, several promising research directions emerge:

-

Detailed investigation of mechanism of action through molecular and cellular studies

-

Structure-activity relationship studies through the synthesis and evaluation of analogs

-

Exploration of synergistic effects with established chemotherapeutic agents

-

Assessment of pharmacokinetic properties and in vivo efficacy in appropriate animal models

-

Evaluation of other potential bioactivities beyond cancer, such as anti-inflammatory or antimicrobial effects

These research avenues could significantly advance our understanding of Gelomulide M's therapeutic potential and possibly lead to the development of more effective derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume